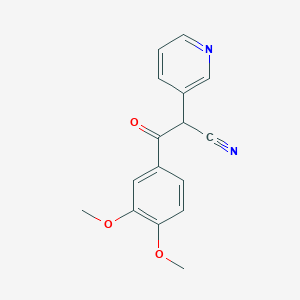
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a combination of aromatic and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biological studies.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: This compound shares a similar structure but includes a bromine atom, which can significantly alter its reactivity and applications.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit different biological activities and chemical properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
特性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-6-5-11(8-15(14)21-2)16(19)13(9-17)12-4-3-7-18-10-12/h3-8,10,13H,1-2H3 |
InChIキー |
QPXIVAWLEMESLM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C(C#N)C2=CN=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
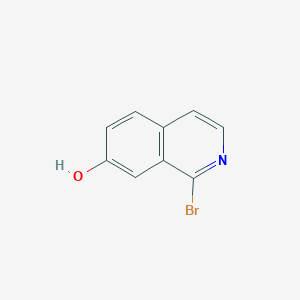
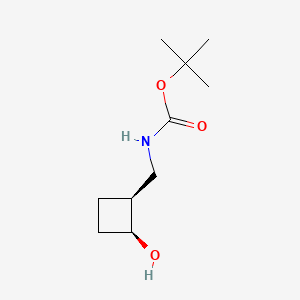
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
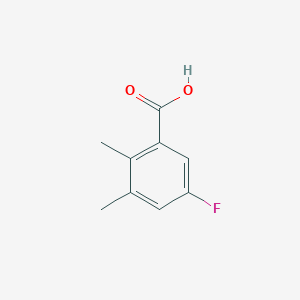
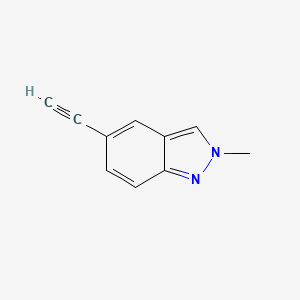
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
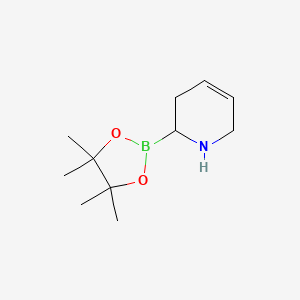
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)


